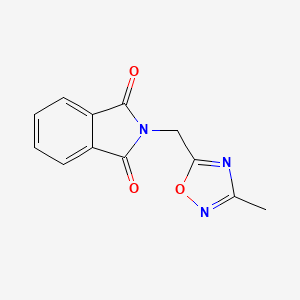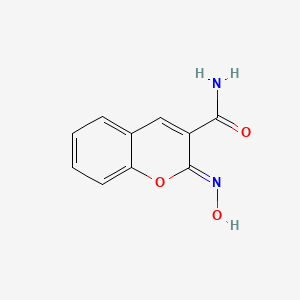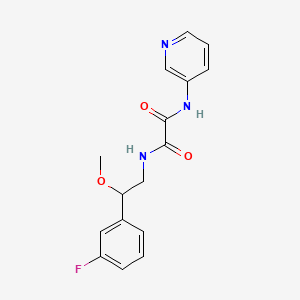![molecular formula C22H20BrN3O2S2 B2481576 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide CAS No. 689262-76-8](/img/structure/B2481576.png)
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds known for their diverse pharmacological activities. They are characterized by a thieno[2,3-d]pyrimidine core, which can be functionalized to enhance biological activity and physicochemical properties. The specific compound is part of this class and demonstrates the potential for significant biochemical interactions due to its complex structure incorporating both thieno[2,3-d]pyrimidine and acetamide functionalities.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine compounds involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine ring, introduction of substituents at various positions, and coupling with other pharmacophores. For instance, Gangjee et al. (2008) described the synthesis of potent dual thymidylate synthase and dihydrofolate reductase inhibitors, highlighting the importance of the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in constructing complex thieno[2,3-d]pyrimidine derivatives (Gangjee, Qiu, Li, & Kisliuk, 2008).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is critical for their biological activity. Crystallographic studies provide insights into the conformational preferences and intramolecular interactions. For example, Subasri et al. (2016) reported the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing a folded conformation stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the introduction of diverse functional groups. These reactions are essential for modifying the chemical properties and enhancing the biological activity of the compounds. Ibrahim et al. (2002) discussed the conversion of 2-methyl-4-oxo-4H-1-benzopyrans to pyrone and pyridone derivatives under the influence of carbon nucleophiles, demonstrating the reactivity of the pyrimidine moiety (Ibrahim, El-Shaaer, & Hassan, 2002).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds related to 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide have been synthesized and tested for their antimicrobial properties. A study by Fuloria et al. (2014) explored the antimicrobial profile of newer Schiff bases and thiazolidinone derivatives, revealing significant antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Antitumor Activity
Research by Hafez and El-Gazzar (2017) synthesized new thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
A study by Gangjee et al. (2008) on related thieno[2,3-d]pyrimidine compounds highlighted their potential as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA synthesis, thus indicating their potential in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The structural characteristics of similar compounds have been examined in studies like that by Subasri et al. (2016), providing insights into their molecular conformations which is valuable for understanding their interaction with biological targets (Subasri et al., 2016).
Eigenschaften
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3O2S2/c1-14-11-18-20(30-14)21(28)26(12-15-5-3-2-4-6-15)22(25-18)29-13-19(27)24-17-9-7-16(23)8-10-17/h2-10,14H,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPGTSOSGWQYET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)




![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2481508.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
